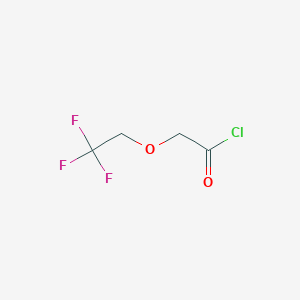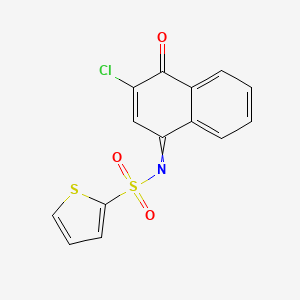
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, producing the desired product as a colorless powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents for the reverse reactions. The conditions are typically mild, involving moderate temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions include N-alkylated derivatives and various substituted isoquinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Medicine: The compound is explored for its pharmacological potential, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinoline: A related compound with a similar core structure but different substituents.
N-alkylated 3,4-dihydroisoquinolinones: These compounds have similar pharmacological properties and are synthesized using similar methods.
Uniqueness
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and dihydroisoquinoline core make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
184906-26-1 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3,3,5,7-tetramethyl-4H-isoquinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-14-13(3,4)6-11(10)9(2)12(8)15/h5,7,15H,6H2,1-4H3 |
InChI-Schlüssel |
RWSIBHYLTNOEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(N=C2)(C)C)C(=C1O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)





![N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine](/img/structure/B8611692.png)

![1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)




